molecular formula C23H42O11 B1669541 CYMAL-5 CAS No. 250692-65-0

CYMAL-5

Cat. No.: B1669541
CAS No.: 250692-65-0
M. Wt: 494.6 g/mol
InChI Key: RVTGFZGNOSKUDA-ZNGNCRBCSA-N
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Description

Cyclohexyl-pentyl-maltoside is a specialized non-ionic detergent designed for the solubilization, stabilization, and manipulation of biomolecules, particularly membrane proteins. It is widely used in protein purification, structural biology studies, and other research involving membrane proteins .

Mechanism of Action

Target of Action

The primary targets of 5-Cyclohexyl-1-pentyl-beta-D-maltoside, also known as Cymal-5, are membrane proteins . Membrane proteins play a crucial role in various biological processes, including signal transduction, transport of molecules, and cell adhesion. This compound is designed to interact with these proteins, enabling their solubilization, stabilization, and manipulation .

Mode of Action

This compound interacts with membrane proteins by solubilizing them from lipid bilayers, allowing for their extraction and study in solution . The compound has a specific combination of a cyclohexyl and pentyl alkyl chain attached to the maltose moiety, which enhances its hydrophobicity, solubilization properties, and interactions with certain types of membrane proteins .

Pharmacokinetics

It’s known that the compound has a critical micelle concentration (cmc) of approximately 24-50 mM , which can influence its bioavailability and efficacy.

Result of Action

This compound is often utilized for the solubilization and stabilization of membrane protein complexes . Its solubilization efficiency allows for the extraction of intact complexes, helping to preserve their native structure and functionality . This makes this compound a valuable tool in protein purification, structural biology studies, and other research involving membrane proteins .

Action Environment

The specific solubilization efficiency of this compound can vary depending on the specific protein, its structural features, and the experimental conditions . Therefore, environmental factors such as temperature, pH, and the presence of other biomolecules can influence the compound’s action, efficacy, and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclohexyl-pentyl-maltoside involves the reaction of cyclohexyl alcohol with pentyl bromide to form cyclohexyl-pentyl ether. This intermediate is then reacted with maltose under acidic conditions to yield cyclohexyl-pentyl-maltoside. The reaction conditions typically involve the use of a strong acid catalyst and elevated temperatures to facilitate the formation of the glycosidic bond.

Industrial Production Methods: In industrial settings, the production of cyclohexyl-pentyl-maltoside is scaled up using continuous flow reactors to ensure consistent product quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with enhanced reaction control and purification steps to remove impurities .

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl-pentyl-maltoside primarily undergoes substitution reactions due to the presence of the glycosidic bond. It can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines under basic conditions.

    Oxidation Reactions: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Involve reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various alkylated derivatives of cyclohexyl-pentyl-maltoside, while oxidation reactions can produce carboxylic acids or aldehydes .

Scientific Research Applications

Cyclohexyl-pentyl-maltoside is extensively used in scientific research due to its unique properties:

Comparison with Similar Compounds

Cyclohexyl-pentyl-maltoside is unique due to its specific combination of cyclohexyl and pentyl alkyl chains attached to the maltose moiety. This combination enhances its hydrophobicity and solubilization properties compared to other similar compounds such as:

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-(5-cyclohexylpentoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H42O11/c24-11-14-16(26)17(27)19(29)23(32-14)34-21-15(12-25)33-22(20(30)18(21)28)31-10-6-2-5-9-13-7-3-1-4-8-13/h13-30H,1-12H2/t14-,15-,16-,17+,18-,19-,20-,21-,22-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVTGFZGNOSKUDA-ZNGNCRBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCCCCOC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)CCCCCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H42O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60416123
Record name CYMAL-5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60416123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250692-65-0
Record name Cyclohexyl-pentyl-maltoside
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04664
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CYMAL-5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60416123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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